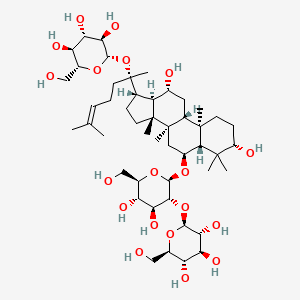

20-Gluco-ginsenoside-Rf

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)64-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(53)44(3,4)40(45)24(17-47(28,46)7)62-43-39(36(59)33(56)27(20-51)65-43)66-41-37(60)34(57)31(54)25(18-49)63-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMBWCLBGQEBU-RXMALORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314276 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-27-9 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Architecture of 20-Gluco-ginsenoside-Rf: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 20-Gluco-ginsenoside-Rf, a bisdesmosidic saponin (B1150181) isolated from the roots of Panax ginseng.[1] This document details the experimental methodologies for its isolation and characterization, presents a complete analysis of its spectroscopic data, and offers a logical workflow for its structural determination.

Isolation of this compound

The isolation of this compound from Panax ginseng roots is a multi-step process involving extraction and chromatographic separation. The following protocol is based on established methodologies.[2][3][4]

Experimental Protocol: Extraction and Isolation

-

Extraction:

-

Ginseng roots are first extracted with aqueous methanol.

-

The resulting extract is then suspended in water.

-

A successive solvent extraction is performed using ethyl acetate (B1210297) followed by n-butanol.[2][4]

-

-

Chromatographic Separation:

-

The n-butanol fraction, which is enriched with ginsenosides (B1230088), is subjected to column chromatography.[2][3][4]

-

Further purification is achieved through medium-pressure liquid chromatography and semi-preparative high-performance liquid chromatography (HPLC).

-

The following diagram illustrates the general workflow for the isolation of ginsenosides.

Structural Elucidation via Spectroscopic Analysis

The definitive structure of this compound was established through a combination of mass spectrometry and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Mass Spectrometry

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule. Ultra-high performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) is a powerful technique for the analysis of ginsenosides.[5] While specific fragmentation data for this compound is detailed in specialized literature, the general approach involves identifying the precursor ion and its subsequent fragmentation, which corresponds to the loss of sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete assignment of the ¹H and ¹³C NMR spectra is essential for the unambiguous structure determination of this compound.[2][3] This is achieved through a suite of 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The following diagram outlines the logical workflow for structure elucidation using NMR data.

¹H and ¹³C NMR Data

The complete ¹H and ¹³C NMR data for this compound have been reported, providing a definitive spectral fingerprint for this compound.[2][3] The following tables summarize these assignments.

Table 1: ¹³C NMR Chemical Shifts (δc) for this compound

| Carbon | δc (ppm) | Carbon | δc (ppm) |

| 1 | 39.5 | 18 | 16.9 |

| 2 | 27.5 | 19 | 16.9 |

| 3 | 78.9 | 20 | 73.5 |

| 4 | 40.3 | 21 | 22.4 |

| 5 | 56.9 | 22 | 35.9 |

| 6 | 77.9 | 23 | 23.1 |

| 7 | 48.1 | 24 | 126.8 |

| 8 | 41.2 | 25 | 131.5 |

| 9 | 50.5 | 26 | 25.9 |

| 10 | 37.5 | 27 | 17.8 |

| 11 | 32.1 | 28 | 28.9 |

| 12 | 71.1 | 29 | 16.9 |

| 13 | 49.9 | 30 | 17.8 |

| 14 | 52.1 | Glc I-1 | 105.9 |

| 15 | 31.8 | Glc I-2 | 84.1 |

| 16 | 26.9 | Glc I-3 | 78.1 |

| 17 | 55.4 | Glc I-4 | 71.9 |

| Glc I-5 | 78.1 | ||

| Glc I-6 | 63.1 | ||

| Glc II-1 | 106.9 | ||

| Glc II-2 | 75.9 | ||

| Glc II-3 | 78.5 | ||

| Glc II-4 | 71.9 | ||

| Glc II-5 | 78.1 | ||

| Glc II-6 | 63.1 |

Table 2: ¹H NMR Chemical Shifts (δH) for this compound

| Proton | δH (ppm) | Proton | δH (ppm) |

| 1a | 1.12 | 17 | 2.35 |

| 1b | 1.91 | 21 | 1.62 |

| 2a | 1.98 | 22a | 2.15 |

| 2b | 2.09 | 22b | 2.45 |

| 3 | 3.38 | 23 | 1.98 |

| 5 | 1.01 | 24 | 5.31 |

| 6 | 4.41 | 26 | 1.71 |

| 7a | 1.85 | 27 | 1.69 |

| 7b | 2.15 | 28 | 1.01 |

| 9 | 1.81 | 29 | 1.31 |

| 11a | 1.65 | 30 | 1.15 |

| 11b | 1.78 | Glc I-1 | 4.95 |

| 12 | 3.65 | Glc I-2 | 4.25 |

| 15a | 1.55 | Glc I-3 | 4.11 |

| 15b | 1.89 | Glc I-4 | 4.05 |

| 16a | 1.95 | Glc I-5 | 3.89 |

| 16b | 2.21 | Glc I-6a | 4.35 |

| Glc I-6b | 3.99 | ||

| Glc II-1 | 4.89 | ||

| Glc II-2 | 3.98 | ||

| Glc II-3 | 4.05 | ||

| Glc II-4 | 4.01 | ||

| Glc II-5 | 3.85 | ||

| Glc II-6a | 4.31 | ||

| Glc II-6b | 3.95 |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation and advanced spectroscopic techniques. The detailed experimental protocols and comprehensive NMR data presented in this guide provide a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and further investigation of this and related ginsenosides. The complete NMR assignment, in particular, serves as a critical reference for the quality control and standardization of ginseng-derived products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Re-evaluation of physicochemical and NMR data of triol ginsenosides Re, Rf, Rg2, and 20-gluco-Rf from Panax ginseng roots -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 3. Re-evaluation of physicochemical and NMR data of triol ginsenosides Re, Rf, Rg2, and 20-gluco-Rf from Panax ginseng roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 20-Gluco-ginsenoside-Rf in Panax ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 20-Gluco-ginsenoside-Rf, a notable saponin (B1150181) found in Panax ginseng. The biosynthesis of this complex molecule involves a series of enzymatic reactions, primarily catalyzed by UDP-glycosyltransferases (UGTs), which build upon the protopanaxatriol (B1242838) (PPT) backbone. This document outlines the proposed enzymatic steps, presents available quantitative data, and details relevant experimental methodologies for the scientific community engaged in natural product research and drug development.

The Protopanaxatriol (PPT) Backbone Synthesis

The journey to this compound begins with the formation of its core structure, the tetracyclic triterpenoid (B12794562) saponin known as protopanaxatriol (PPT). This process originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm of Panax ginseng cells. The key steps leading to the PPT aglycone are:

-

From Isopentenyl Pyrophosphate (IPP) to Squalene: The MVA pathway generates IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create the 30-carbon chain, squalene. This reaction is catalyzed by squalene synthase (SQS) .

-

Cyclization to Dammarenediol-II: Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE) . The cyclization of 2,3-oxidosqualene is a critical branching point. In the ginsenoside pathway, dammarenediol-II synthase (DS) catalyzes the cyclization to form the dammarane-type skeleton, dammarenediol-II.

-

Hydroxylation to Protopanaxatriol: Dammarenediol-II undergoes hydroxylation to yield protopanaxadiol (B1677965) (PPD), a precursor for another class of ginsenosides (B1230088). PPD is then further hydroxylated at the C-6 position by a cytochrome P450 enzyme, protopanaxatriol synthase (PPTS) , to form the protopanaxatriol (PPT) aglycone.

The Glycosylation Pathway to this compound

The structural diversity and pharmacological activity of ginsenosides are largely determined by the pattern of glycosylation. The biosynthesis of this compound from the PPT aglycone is a multi-step process involving the sequential addition of glucose moieties by specific UDP-glycosyltransferases (UGTs).

The proposed pathway is as follows:

-

Formation of Ginsenoside Rh1: The first glycosylation step involves the attachment of a single glucose molecule to the hydroxyl group at the C-6 position of the PPT backbone. This reaction is catalyzed by the UDP-glycosyltransferase UGTPg100 . The product of this reaction is ginsenoside Rh1.[1][2]

-

Formation of Ginsenoside Rf: The second step is the elongation of the sugar chain at the C-6 position. A second glucose molecule is added to the first glucose, forming a sophorose (β-1,2-glucosyl) linkage. This step is catalyzed by a UGT from the UGT94 family , which are known to be involved in sugar chain elongation in ginsenoside biosynthesis.[3] The resulting molecule is ginsenoside Rf.

-

Formation of this compound: The final step is the glycosylation of the hydroxyl group at the C-20 position of ginsenoside Rf. A glucose molecule is attached at this position, yielding the final product, this compound. The enzyme UGTPg1 is a strong candidate for catalyzing this reaction, given its known ability to glycosylate the C-20 hydroxyl of PPT to form ginsenoside F1.[1][4]

Below is a diagram illustrating this proposed biosynthetic pathway.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in the biosynthesis of this compound are crucial for understanding the efficiency of the pathway and for potential applications in metabolic engineering. However, detailed kinetic data for all the specific UGTs in this pathway are not yet fully available in the literature. The following table summarizes the known information.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| UGTPg100 | Protopanaxatriol | Ginsenoside Rh1 | Data not available | Data not available | [1][2] |

| UGT94 family | Ginsenoside Rh1 | Ginsenoside Rf | Data not available | Data not available | [3] |

| UGTPg1 | Protopanaxatriol | Ginsenoside F1 | Data not available | Data not available | [1][4] |

| UGTPg1 | Ginsenoside Rf | This compound | Data not available | Data not available | Inferred |

Data not available indicates that specific kinetic parameters were not found in the reviewed literature.

Experimental Protocols

The characterization of the UDP-glycosyltransferases involved in ginsenoside biosynthesis typically involves heterologous expression of the enzyme, followed by in vitro enzyme assays and product analysis.

General Protocol for UGT Activity Assay

This protocol outlines a general method for determining the activity of a candidate UGT involved in the biosynthesis of this compound.

1. Heterologous Expression and Purification of UGT:

- The open reading frame (ORF) of the target UGT gene (e.g., UGTPg100, UGT94 member, UGTPg1) is cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast).

- The recombinant plasmid is transformed into a suitable expression host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

- Protein expression is induced under optimal conditions (e.g., with IPTG for E. coli or galactose for yeast).

- The cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. In Vitro Enzyme Reaction:

- A typical reaction mixture (e.g., 100 µL total volume) is prepared containing:

- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

- Purified recombinant UGT enzyme (1-5 µg)

- Ginsenoside substrate (e.g., PPT, Ginsenoside Rh1, or Ginsenoside Rf) dissolved in a suitable solvent like DMSO (final concentration typically 100-500 µM).

- UDP-glucose (sugar donor) at a concentration of 1-5 mM.

- The reaction is initiated by the addition of the enzyme or UDP-glucose.

- The mixture is incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-12 hours).

- The reaction is terminated by adding an equal volume of a solvent like n-butanol or methanol.

3. Product Analysis:

- The reaction mixture is centrifuged to pellet the precipitated protein.

- The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector.

- The product is identified by comparing its retention time and mass spectrum with those of an authentic standard.

- Quantification can be performed by generating a standard curve with the authentic product.

Below is a diagram of the general experimental workflow for UGT characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Panax ginseng is a complex process involving multiple enzymatic steps, primarily catalyzed by specific UDP-glycosyltransferases acting on the protopanaxatriol backbone. While the key enzymes for the initial glycosylation steps have been identified, further research is needed to definitively characterize the UGT responsible for the formation of the sophorose moiety at C-6 of ginsenoside Rf and to confirm the enzyme that adds the final glucose at the C-20 position. The elucidation of this pathway not only enhances our fundamental understanding of ginsenoside biosynthesis but also opens avenues for the biotechnological production of this and other rare ginsenosides through metabolic engineering of microbial or plant systems. Future work should focus on the heterologous expression and detailed kinetic characterization of all the enzymes in the pathway to enable the rational design of such production platforms.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The unprecedented diversity of UGT94-family UDP-glycosyltransferases in Panax plants and their contribution to ginsenoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Panax ginseng UDP-Glycosyltransferases Catalyzing Protopanaxatriol and Biosyntheses of Bioactive Ginsenosides F1 and Rh1 in Metabolically Engineered Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 20-Gluco-ginsenoside-Rf: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Gluco-ginsenoside-Rf, a naturally occurring bisdesmosidic saponin (B1150181) isolated from the roots of Panax ginseng, is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and potential application. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄₈H₈₂O₁₉ | [1][2] |

| Molecular Weight | 963.15 g/mol | [1][2] |

| CAS Number | 68406-27-9 | [1] |

| Melting Point | 204-205 °C | [3] |

| Appearance | White amorphous powder | [3] |

| Solubility | Data for the specific solubility of this compound in various solvents is not readily available in the reviewed literature. However, ginsenosides (B1230088), in general, exhibit solubility in polar organic solvents such as ethanol (B145695), DMSO, and dimethylformamide, and are sparingly soluble in aqueous buffers. For instance, the related ginsenoside Re is soluble in ethanol (~5 mg/ml), DMSO (~15 mg/ml), and dimethylformamide (~20 mg/ml)[4]. | |

| Stability | Detailed stability studies specifically for this compound under varying pH, temperature, and light conditions are not extensively documented. However, studies on other ginsenosides suggest that they can be susceptible to degradation under acidic conditions and high temperatures[5]. It is recommended to store this compound in a well-closed container, protected from air and light, and refrigerated or frozen for long-term storage[6]. Stock solutions should ideally be prepared fresh; if stored, they should be kept as aliquots in tightly sealed vials at -20°C for up to two weeks[6]. |

Experimental Protocols

The isolation and purification of this compound from its natural source are critical steps for its characterization and further investigation. The following is a detailed methodology adapted from established protocols for the separation of triol ginsenosides from Panax ginseng roots[3].

Extraction and Fractionation Workflow

Detailed Methodologies

2.2.1. Extraction:

-

Fresh roots of six-year-old Panax ginseng (20 kg) are extracted with aqueous methanol.

-

The resulting extract is then suspended in water.

2.2.2. Solvent Partitioning:

-

The aqueous suspension is successively partitioned with ethyl acetate and n-butanol.

-

The n-butanol fraction, which is enriched with ginsenosides, is collected for further purification.

2.2.3. Silica Gel Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a solvent system of chloroform-methanol-water (65:35:10, v/v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

2.2.4. Octadecylsilyl (ODS) Column Chromatography:

-

Fractions containing this compound are pooled and further purified on an ODS column.

-

Elution is performed with a methanol-water (3:1, v/v) solvent system.

-

The fractions containing the purified this compound are collected and the solvent is evaporated to yield the final product[3].

2.2.5. Identification and Characterization: The identity and purity of the isolated this compound can be confirmed using various analytical techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation. The complete NMR assignment for 20-gluco-Rf has been reported[3].

-

High-Performance Liquid Chromatography (HPLC): To assess purity[6].

Biological Activities and Signaling Pathways

While the biological activities of many ginsenosides have been extensively studied, specific research on the signaling pathways modulated by this compound is limited in the current scientific literature. However, based on the activities of structurally related ginsenosides, particularly its aglycone protopanaxatriol (B1242838) (PPT) and the closely related ginsenoside Rf, we can hypothesize potential areas of biological activity. It is crucial to note that these are extrapolated and require experimental validation for this compound itself.

Potential Anti-Inflammatory Effects

Ginsenoside Rf has been shown to exert anti-inflammatory effects by suppressing the activation of MAPKs and NF-κB signaling pathways[7]. This leads to a reduction in the production of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α[7]. It is plausible that this compound may exhibit similar anti-inflammatory properties.

Potential Effects on Glucose Metabolism

Ginsenoside Rf has also been demonstrated to improve glucose metabolism in insulin-resistant hepatocytes by activating the IRS1/PI3K/Akt and PPARα/PGC1α signaling pathways[8]. This suggests that this compound could have a role in regulating glucose homeostasis.

Future Directions

The current body of knowledge on this compound highlights a significant opportunity for further research. Key areas for future investigation include:

-

Quantitative Solubility and Stability Studies: Comprehensive analysis of its solubility in a range of pharmaceutically acceptable solvents and its stability under various environmental conditions is essential for formulation development.

-

Elucidation of Biological Activity: In-depth studies are required to determine the specific biological activities of this compound, moving beyond hypothesis to experimental evidence.

-

Mechanism of Action Studies: A critical need exists to investigate the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

Conclusion

This compound is a distinct ginsenoside with defined physicochemical properties. While detailed information on its biological activity and the specific signaling pathways it modulates is currently lacking, its structural similarity to other well-studied ginsenosides suggests potential therapeutic value. This technical guide provides a solid foundation of the existing knowledge and highlights the clear need for further research to unlock the full potential of this natural compound. The detailed experimental protocols provided herein should facilitate such future investigations.

References

- 1. 20-Gluco-ginsenoside Rf | CymitQuimica [cymitquimica.com]

- 2. 20-Glucoginsenoside Rf | C48H82O19 | CID 24721561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Re-evaluation of physicochemical and NMR data of triol ginsenosides Re, Rf, Rg2, and 20-gluco-Rf from Panax ginseng roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Study on Transformation of Ginsenosides in Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 68406-27-9 | 20-Gluco-ginsenoside Rf [phytopurify.com]

- 7. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rf improves glucose metabolism via the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways in insulin-resistant AML12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 20-Gluco-ginsenoside-Rf: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Gluco-ginsenoside-Rf is a distinct bisdesmosidic saponin (B1150181) isolated from the roots of Panax ginseng.[1][2] While its structural elucidation has been achieved, a comprehensive screening of its specific biological activities remains a nascent field of research. Publicly available quantitative data on its bioactivity, such as IC50 or EC50 values, and detailed mechanistic studies are currently limited.

This technical guide addresses this knowledge gap by providing a thorough review of the well-documented biological activities of its closely related precursor, Ginsenoside Rf . As a major bioactive constituent of ginseng, Ginsenoside Rf has been the subject of extensive research, revealing significant therapeutic potential in areas such as metabolic regulation, anti-inflammatory processes, and skin health.[2][3] This document will serve as a foundational resource, presenting the known activities of Ginsenoside Rf as a predictive framework for the potential bio-pharmacological profile of this compound. Detailed experimental protocols and signaling pathways associated with Ginsenoside Rf are provided to guide future research and drug discovery efforts centered on this class of compounds.

Compound Profile: this compound

This compound, also known as 20-O-Glucoginsenoside Rf, is a triterpenoid (B12794562) saponin characterized by the addition of a glucose moiety at the C-20 position of the Ginsenoside Rf structure.[2][4]

Chemical Structure:

-

Formula: C₄₈H₈₂O₁₉[4]

-

Molecular Weight: 963.165 g/mol [4]

-

CAS Number: 68406-27-9[4]

-

Class: Bisdesmosidic saponin[1]

Biological Activity Screening of Ginsenoside Rf (as a proxy)

Ginsenoside Rf, a protopanaxatriol-type saponin, has demonstrated a range of pharmacological effects.[3] The primary activities identified in preclinical studies include regulation of glucose metabolism, anti-inflammatory effects, and promotion of skin health.[2][3]

Regulation of Glucose Metabolism and Insulin (B600854) Resistance

Ginsenoside Rf has emerged as a promising agent for improving glucose metabolism in the context of insulin resistance (IR), a key factor in type 2 diabetes mellitus.[3] Studies using insulin-resistant AML12 hepatocytes have shown that Ginsenoside Rf can significantly enhance glucose uptake and consumption.[3][4] This effect is mediated through the activation of key signaling pathways that regulate insulin sensitivity and mitochondrial function.[3][4]

Anti-inflammatory and Antioxidant Activities

Ginsenoside Rf exhibits potent anti-inflammatory and antioxidant properties. In studies involving human dermal fibroblasts and keratinocytes, it effectively reduced intracellular reactive oxygen species (ROS) and inhibited the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation.[2] Furthermore, Ginsenoside Rf has been shown to decrease the secretion of pro-inflammatory cytokines such as IL-1β and IL-6.[2]

Dermatological Applications

The compound supports skin health by not only exerting antioxidant and anti-inflammatory effects but also by promoting the synthesis of Type I pro-collagen and enhancing the expression of crucial skin barrier proteins, including loricrin (LOR), aquaporin-3 (AQP3), filaggrin (FLG), and keratin (B1170402) 1 (KRT1).[2] These actions collectively help to improve skin hydration, structural integrity, and counter the effects of skin aging.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of Ginsenoside Rf .

Table 1: Effects of Ginsenoside Rf on Glucose Metabolism in Insulin-Resistant AML12 Cells

| Parameter | Concentration | Result | Cell Line |

| Cell Viability | Up to 10 µM | No significant cytotoxicity observed | AML12 Hepatocytes |

| Glucose Consumption | Up to 2 µM | Significant, dose-dependent increase | IR-AML12 Hepatocytes |

| Glut2 mRNA Expression | Not specified | Significantly reversed IR-induced downregulation | IR-AML12 Hepatocytes |

Data sourced from a study on insulin-resistant AML12 hepatocytes.[3]

Table 2: Anti-inflammatory and Skin Health Effects of Ginsenoside Rf

| Activity | Target | Effect | Cell Model |

| Antioxidant | Intracellular ROS | Effective reduction | Normal Human Dermal Fibroblasts (NHDFs) |

| Anti-aging | MMP-1 Expression | Inhibition | NHDFs |

| Collagen Synthesis | Pro-collagen Type I | Promotion | NHDFs |

| Anti-inflammatory | IL-1β, IL-6 Secretion | Reduction | NHDFs |

| Skin Barrier | LOR, AQP3, FLG, KRT1 | Promoted expression | TNF-α/IFN-γ-stimulated Normal Human Epidermal Keratinocytes (NHEKs) |

Data sourced from a study on human skin cells.[2]

Key Signaling Pathways

The biological activities of Ginsenoside Rf are underpinned by its modulation of specific cellular signaling pathways.

IRS1/PI3K/Akt Signaling Pathway in Glucose Metabolism

Ginsenoside Rf enhances insulin signaling in hepatocytes by activating the IRS1/PI3K/Akt pathway.[3][4] It restores the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and upregulates the expression of Phosphoinositide 3-kinase (PI3K).[3] This activation leads to the stimulation of downstream kinases like Akt, which in turn promotes glycogen (B147801) synthesis and improves overall glucose metabolic regulation.[3]

Caption: Ginsenoside Rf activates the IRS1/PI3K/Akt pathway.

PPARα/PGC1α Signaling Pathway in Mitochondrial Function

Ginsenoside Rf also improves mitochondrial function by upregulating the expression of Peroxisome proliferator-activated receptor alpha (PPARα) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[3][4] This leads to an increase in mitochondrial DNA content and subsequent ATP production, which is crucial for alleviating insulin resistance.[3]

Caption: Ginsenoside Rf enhances mitochondrial function via PPARα/PGC1α.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of Ginsenoside Rf.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the compound on cell lines.

-

Cell Seeding: Seed AML12 hepatocytes in 96-well plates and culture for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Ginsenoside Rf (e.g., 0 µM to 10 µM) for 24 hours.

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 2 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and dissolve the resulting formazan crystals in 100 µL of dimethylsulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[3]

Glucose Uptake Assay

This assay measures the ability of cells to take up glucose from the medium.

-

Cell Culture and Treatment: Seed cells in 6-well plates, culture for 24 hours, and then treat with experimental conditions (e.g., induce insulin resistance, treat with Ginsenoside Rf).

-

Insulin Stimulation: Stimulate the cells with insulin (10 µg/mL).

-

2-NBDG Incubation: Incubate the cells with the fluorescent glucose analog 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG) at 100 µM for 40 minutes at 37°C.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer to quantify glucose uptake.[3]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IRS1, PI3K, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Experimental Workflow Visualization

Caption: General workflow for screening ginsenoside biological activity.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is scarce, the extensive research on its parent compound, Ginsenoside Rf, provides a strong foundation for predicting its potential therapeutic applications. Ginsenoside Rf demonstrates significant promise in managing metabolic disorders, inflammation, and skin aging through the modulation of critical signaling pathways like IRS1/PI3K/Akt and PPARα/PGC1α.

Future research should prioritize the direct biological activity screening of this compound to validate these predicted effects. Comparative studies between Ginsenoside Rf and its 20-gluco derivative are essential to understand how this structural modification impacts bioavailability, potency, and mechanism of action. The experimental protocols and pathway analyses detailed in this guide offer a clear roadmap for researchers and drug development professionals to undertake this crucial next phase of investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Ginsenoside Rf improves glucose metabolism via the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways in insulin-resistant AML12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Gluco-ginsenoside Rf | CymitQuimica [cymitquimica.com]

In Vitro Effects of 20-Gluco-ginsenoside-Rf on Cell Lines: A Technical Guide

Disclaimer: Direct experimental data on the in vitro effects of 20-Gluco-ginsenoside-Rf is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro effects of its close structural analog, Ginsenoside Rf , to serve as a foundational resource for researchers. The structural difference, primarily an additional glucose moiety at the C-20 position in this compound, may influence its biological activity. The information presented herein is intended to guide future research on this compound.

Introduction

Ginsenosides, the primary active components of Panax ginseng, are a diverse group of steroidal saponins (B1172615) with a wide range of reported pharmacological activities. This compound is a protopanaxatriol-type ginsenoside. While specific studies on its in vitro effects are scarce, research on the closely related ginsenoside Rf has demonstrated significant neuroprotective, anti-inflammatory, and metabolic regulatory properties across various cell lines. This technical guide summarizes the key in vitro findings for ginsenoside Rf, providing detailed experimental protocols and outlining the implicated signaling pathways to facilitate further investigation into the therapeutic potential of this compound.

Data Presentation: In Vitro Effects of Ginsenoside Rf

The following tables summarize the quantitative data from in vitro studies on ginsenoside Rf across different cell lines and experimental models.

Table 1: Neuroprotective Effects of Ginsenoside Rf

| Cell Line | Model | Concentration(s) | Observed Effects | Reference |

| N2A (mouse neuroblastoma) | Amyloid-β (Aβ)-induced neurotoxicity | Not specified | No effect on cell viability alone. Increased cell viability in a dose-dependent manner in Aβ-treated cells. | [1] |

| N2A (mouse neuroblastoma) | Amyloid-β (Aβ)-induced apoptosis | Not specified | Significantly attenuated Aβ-induced apoptosis. Increased mitochondrial membrane potential. Decreased Ca2+ concentration, reactive oxygen species (ROS), and active caspase-3 expression. | [2] |

| N2A-APP (N2A cells with Swedish mutant APP695) | Amyloid-β (Aβ) clearance | Not specified | Accelerated Aβ clearance and reduced Aβ levels. | [2] |

Table 2: Anti-inflammatory Effects of Ginsenoside Rf

| Cell Line | Model | Concentration(s) | Observed Effects | Reference |

| HT-29 (human colorectal adenocarcinoma) | TNF-α stimulation | Not specified | Inhibited inflammatory mediators downstream of p38/NF-κB activation (reduced IL-1β, IL-6, TNF-α, NO, and ROS production). | [3] |

| RAW264.7 (mouse macrophage) | TNF-α stimulation | Not specified | Inhibited inflammatory mediators downstream of p38/NF-κB activation (reduced IL-1β, IL-6, TNF-α, NO, and ROS production). | [3] |

| N2A (mouse neuroblastoma) | Amyloid-β (Aβ)-induced inflammation | Not specified | Alleviated Aβ-induced inflammation (decreased IFN-γ and active caspase-1, increased IL-13). | [2] |

Table 3: Metabolic Effects of Ginsenoside Rf

| Cell Line | Model | Concentration(s) | Observed Effects | Reference |

| AML12 (mouse hepatocytes) | Insulin (B600854) resistance (IR) induced by high-glucose and insulin | Up to 10 µM | No significant effect on cell viability. Improved glucose uptake and Glut2 expression. Restored IRS1 phosphorylation, PI3K expression, and activated downstream Akt/GSK-3β signaling. Upregulated PPARα and PGC1α expression. Increased mitochondrial DNA content and ATP production. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on ginsenoside Rf.

Cell Culture and Treatment

-

Cell Lines:

-

N2A (Mouse Neuroblastoma): Cultured in appropriate medium, often DMEM supplemented with fetal bovine serum (FBS) and antibiotics.

-

HT-29 (Human Colorectal Adenocarcinoma): Maintained in a suitable medium such as McCoy's 5A with FBS and antibiotics.

-

RAW264.7 (Mouse Macrophage): Grown in DMEM supplemented with FBS and antibiotics.

-

AML12 (Mouse Hepatocytes): Cultured in DMEM/F12 medium supplemented with FBS, insulin-transferrin-selenium (ITS), and dexamethasone.

-

-

Induction of Pathological Models:

-

Amyloid-β-induced Neurotoxicity: Cells are treated with aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) for a specified duration (e.g., 24-48 hours).

-

TNF-α-induced Inflammation: Cells are stimulated with recombinant TNF-α to induce an inflammatory response.

-

Insulin Resistance: AML12 cells are often cultured in a high-glucose medium and treated with insulin to induce a state of insulin resistance.[4]

-

-

Ginsenoside Rf Treatment:

-

Ginsenoside Rf is typically dissolved in a solvent like DMSO to create a stock solution.

-

The stock solution is then diluted in the cell culture medium to the desired final concentrations for treating the cells.

-

Control groups are treated with the vehicle (e.g., DMSO) at the same final concentration used in the experimental groups.

-

Key Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell attachment and treatment with ginsenoside Rf and/or the inducing agent, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Western Blot Analysis:

-

Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IRS-1, Akt, NF-κB, Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Measurement of Inflammatory Cytokines:

-

The levels of cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-13) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate). Cells are loaded with the probe, and the fluorescence intensity, which is proportional to the ROS level, is measured using a fluorometer or flow cytometer.

-

-

Glucose Uptake Assay:

-

Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

-

The amount of 2-NBDG taken up by the cells is quantified by measuring the fluorescence intensity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways implicated in the in vitro effects of ginsenoside Rf and a general experimental workflow.

Signaling Pathways

Caption: IRS/PI3K/Akt signaling pathway modulated by Ginsenoside Rf.

Caption: Anti-inflammatory effect of Ginsenoside Rf via the p38/NF-κB pathway.

Experimental Workflow

Caption: General experimental workflow for in vitro studies of Ginsenoside Rf.

Conclusion and Future Directions

The available in vitro evidence for ginsenoside Rf suggests a promising therapeutic potential, particularly in the contexts of neurodegenerative diseases, inflammatory conditions, and metabolic disorders. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future research.

Crucially, there is a pressing need for dedicated in vitro studies on this compound to determine if the addition of a glucose moiety at the C-20 position alters its biological activity compared to ginsenoside Rf. Future research should focus on:

-

Direct comparative studies: Investigating the in vitro effects of this compound and ginsenoside Rf in parallel across various cell lines and models.

-

Dose-response studies: Establishing the optimal concentrations for the biological effects of this compound.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Bioavailability and metabolism: Investigating how the additional glucose moiety affects its cellular uptake and metabolism.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. 20(<i>R</i>)‐ginsenoside Rg3 Inhibits Neuroinflammation Induced by Cerebral Ischemia/Reperfusion Injury by Regulating t… [ouci.dntb.gov.ua]

- 2. Metabolism of 20(S)- and 20(R)-ginsenoside Rg3 by human intestinal bacteria and its relation to in vitro biological activities. | Semantic Scholar [semanticscholar.org]

- 3. Ginsenoside Rf improves glucose metabolism via the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways in insulin-resistant AML12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20(R)-ginsenoside Rg3 Inhibits Neuroinflammation Induced by Cerebral Ischemia/Reperfusion Injury by Regulating the Toll-Like Receptor 4/Myeloid Differentiation Factor-88/Nuclear Factor Kappa B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Mechanism of Action Studies for 20-Gluco-ginsenoside-Rf: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the mechanism of action for 20-Gluco-ginsenoside-Rf are limited in the available scientific literature. This guide synthesizes preliminary data and infers potential mechanisms based on studies of the closely related compound, Ginsenoside Rf. The addition of a glucose moiety at the 20-position is expected to modulate the pharmacokinetic and pharmacodynamic properties, but the core signaling pathway interactions may share similarities.

Core Abstract

Ginsenosides, the primary bioactive constituents of Panax ginseng, have garnered significant attention for their diverse pharmacological activities. Among them, this compound, a protopanaxatriol-type saponin, is an important derivative of Ginsenoside Rf.[1] Preliminary investigations into the mechanism of action of the parent compound, Ginsenoside Rf, suggest a significant role in modulating glucose metabolism and insulin (B600854) sensitivity. This technical guide consolidates the current understanding of the potential signaling pathways influenced by Ginsenoside Rf, providing a foundational framework for future research into this compound. The primary pathways implicated are the IRS/PI3K/Akt and PPARα/PGC1α signaling cascades, which are crucial in regulating cellular glucose uptake, glycogen (B147801) synthesis, and mitochondrial function.[2][3]

Modulation of Glucose Metabolism

Studies on insulin-resistant hepatocytes have demonstrated that Ginsenoside Rf can significantly improve glucose metabolism.[2][3] This effect is attributed to its ability to enhance glucose uptake and the expression of glucose transporters.[2]

Quantitative Data on Glucose Metabolism

The following table summarizes the dose-dependent effects of Ginsenoside Rf on glucose consumption and Glut2 mRNA expression in insulin-resistant AML12 cells.

| Concentration of G-Rf | Glucose Consumption (% of Control) | Glut2 mRNA Expression (% of Control) |

| 0 µM (IR Control) | Decreased | Decreased |

| Up to 2 µM | Significantly Increased (Dose-dependently) | Significantly Reversed Downregulation |

Data synthesized from studies on Ginsenoside Rf in insulin-resistant hepatocytes.[2]

Key Signaling Pathways

The therapeutic potential of Ginsenoside Rf in the context of metabolic disorders appears to be mediated through two interconnected signaling pathways.

IRS/PI3K/Akt Signaling Pathway

Ginsenoside Rf has been shown to restore insulin signaling in resistant cells.[2][3] It achieves this by promoting the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and increasing the expression of Phosphoinositide 3-kinase (PI3K). This activation of the upstream components of the pathway leads to the subsequent activation of Akt and Glycogen Synthase Kinase 3β (GSK-3β), ultimately promoting glycogen synthesis.[2]

PPARα/PGC1α Signaling Pathway

In addition to the insulin signaling pathway, Ginsenoside Rf has been found to enhance mitochondrial function through the activation of the Peroxisome Proliferator-Activated Receptor α (PPARα) and Peroxisome Proliferator-Activated Receptor-γ Coactivator 1α (PGC1α) pathway.[2][3] Upregulation of these proteins leads to an increase in mitochondrial DNA content and subsequent ATP production, indicating improved mitochondrial biogenesis and function.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary mechanism of action studies for Ginsenoside Rf.

Cell Viability Assay (MTT Assay)

-

Cell Line: AML12 hepatocytes.

-

Induction of Insulin Resistance (IR): Cells are treated with high glucose and insulin to induce an IR state.

-

Treatment: IR-AML12 cells are treated with various concentrations of Ginsenoside Rf (e.g., 0-10 µM) for 24 hours.

-

Procedure:

-

After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Purpose: To assess the cytotoxicity of Ginsenoside Rf and determine the non-toxic concentration range for further experiments.[2]

Glucose Consumption Assay

-

Cell Line: Insulin-resistant AML12 (IR-AML12) cells.

-

Treatment: Cells are treated with various concentrations of Ginsenoside Rf for a specified period.

-

Procedure:

-

The glucose concentration in the cell culture medium is measured at the beginning and end of the treatment period using a glucose oxidase kit.

-

The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration.

-

-

Purpose: To evaluate the effect of Ginsenoside Rf on glucose uptake and utilization by hepatocytes.[2]

Western Blot Analysis

-

Objective: To analyze the protein expression levels of key components in the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways.

-

Procedure:

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IRS1, PI3K, phospho-Akt, PPARα, PGC1α) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Antibodies Used:

-

Phospho-IRS-1 (Ser1101)

-

IRS-1

-

PI3K p110α

-

Phospho-Akt (Ser473)

-

Akt

-

PPARα

-

PGC1α

-

Loading controls (e.g., β-actin, GAPDH)[2]

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Objective: To measure the mRNA expression levels of genes involved in glucose metabolism and mitochondrial function.

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for targets such as Glut2, Cytb, and Nd1.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

-

Purpose: To determine if Ginsenoside Rf's effects are mediated at the transcriptional level.[2]

Mitochondrial DNA (mtDNA) Quantification

-

Objective: To assess the effect of Ginsenoside Rf on mitochondrial biogenesis.

-

Procedure:

-

Total DNA is extracted from the treated cells.

-

The relative amount of mtDNA is determined by qPCR, using primers specific for mitochondrial-encoded genes (e.g., Cytb, Nd1) and a nuclear-encoded gene (as a reference).

-

-

Purpose: To provide evidence for enhanced mitochondrial content following treatment.[2]

Intracellular ATP Measurement

-

Objective: To measure the cellular energy status.

-

Procedure:

-

Cells are lysed, and the intracellular ATP concentration is measured using a bioluminescence-based ATP assay kit.

-

-

Purpose: To confirm that the observed increase in mitochondrial biogenesis translates to increased energy production.[2]

Summary of Quantitative Data

The following table summarizes the key quantitative findings from the preliminary studies on Ginsenoside Rf.

| Parameter | Condition | Observation | Reference |

| Cell Viability | G-Rf up to 10 µM | No cytotoxicity observed | [2] |

| Glucose Uptake | IR-AML12 cells + G-Rf | Significantly improved | [2] |

| Glut2 Expression | IR-AML12 cells + G-Rf | Significantly restored | [2] |

| IRS1 Phosphorylation | IR-AML12 cells + G-Rf | Significantly restored (dose-dependent) | [2] |

| PI3K Expression | IR-AML12 cells + G-Rf | Upregulated (dose-dependent) | [2] |

| PPARα Expression | IR-AML12 cells + G-Rf | Upregulated | [2] |

| PGC1α Expression | IR-AML12 cells + G-Rf | Upregulated | [2] |

| mtDNA Content | IR-AML12 cells + G-Rf | Increased | [2] |

| Intracellular ATP | IR-AML12 cells + G-Rf | Markedly increased | [2] |

Conclusion and Future Directions

The preliminary evidence surrounding Ginsenoside Rf strongly suggests its potential as a modulator of glucose metabolism and mitochondrial function through the activation of the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways.[2][3] These findings provide a solid foundation for investigating the mechanism of action of this compound.

Future research should focus on:

-

Directly assessing the effects of this compound on the aforementioned signaling pathways.

-

Conducting comparative studies between Ginsenoside Rf and this compound to understand the impact of the C-20 glucose moiety on bioactivity.

-

Elucidating the pharmacokinetic profiles of both compounds to correlate plasma concentrations with pharmacological effects.

-

Expanding the investigation to in vivo models of insulin resistance and type 2 diabetes to validate the in vitro findings.

By building upon this preliminary framework, the scientific community can further unravel the therapeutic potential of this compound and its parent compound in the management of metabolic diseases.

References

Initial Pharmacological Profiling of 20-Gluco-ginsenoside-Rf: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 20-Gluco-ginsenoside-Rf is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the pharmacological profile of the structurally related compound, ginsenoside Rf, to infer potential biological activities and guide future research on this compound. All data, experimental protocols, and signaling pathways described herein pertain to ginsenoside Rf .

Introduction

Ginsenosides (B1230088), the primary active components of ginseng, are a diverse group of triterpenoid (B12794562) saponins (B1172615) with a wide range of reported pharmacological activities. This compound is a protopanaxatriol-type saponin, closely related to the more extensively studied ginsenoside Rf. Structurally, this compound possesses an additional glucose moiety at the C-20 position compared to ginsenoside Rf. This structural difference may influence its pharmacokinetic properties and biological activity.

This technical guide summarizes the known pharmacological effects of ginsenoside Rf, focusing on its role in glucose metabolism and related signaling pathways. The information presented serves as a foundational resource for initiating pharmacological studies on this compound.

Pharmacological Profile of Ginsenoside Rf

Ginsenoside Rf has demonstrated significant effects on glucose metabolism in preclinical studies, particularly in the context of insulin (B600854) resistance. It has been shown to enhance glucose uptake and utilization in hepatocytes by modulating key signaling pathways.

Data Presentation: Quantitative Effects of Ginsenoside Rf

The following tables summarize the quantitative data from in vitro studies on ginsenoside Rf.

Table 1: Cytotoxicity of Ginsenoside Rf on AML12 Hepatocytes

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| ≤ 10 | No significant effect |

Data from studies on AML12 hepatocytes indicating that ginsenoside Rf is not cytotoxic at concentrations up to 10 µM[1].

Table 2: Effect of Ginsenoside Rf on Glucose Metabolism in Insulin-Resistant AML12 Hepatocytes

| Treatment | Glucose Consumption | Glut2 mRNA Expression | Glycogen Synthesis |

| Control | Baseline | Baseline | Baseline |

| Insulin Resistant (IR) | Decreased | Decreased | Decreased |

| IR + Ginsenoside Rf (up to 2 µM) | Significantly Increased | Significantly Reversed | Enhanced |

Ginsenoside Rf has been shown to improve glucose metabolism in a dose-dependent manner in insulin-resistant liver cells[1].

Table 3: Effect of Ginsenoside Rf on Mitochondrial Function in Insulin-Resistant AML12 Hepatocytes

| Treatment | Mitochondrial DNA (mtDNA) Content | Intracellular ATP Production |

| Control | Baseline | Baseline |

| Insulin Resistant (IR) | Decreased | Decreased |

| IR + Ginsenoside Rf | Increased | Increased |

These findings suggest that ginsenoside Rf can enhance mitochondrial function in the context of insulin resistance[2].

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological profiling of ginsenoside Rf are provided below. These protocols can be adapted for the investigation of this compound.

Ginsenoside Extraction and Quantification

-

Extraction: Ginsenosides can be extracted from plant material using solvents such as 50% or 70% methanol (B129727) or ethanol, often with the aid of ultrasonication or reflux.[3][4]

-

Quantification: High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector at 203 nm or mass spectrometry (MS) is a common method for the separation and quantification of ginsenosides.[3][4][5][6] A reversed-phase C18 column is typically used for separation.[5]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., ginsenoside Rf) for the desired duration (e.g., 24 hours).

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control.[7][8][9][10]

Glucose Uptake Assay (2-NBDG)

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is a fluorescent glucose analog used to measure glucose uptake.

-

Seed cells in a multi-well plate and culture overnight.

-

Induce insulin resistance if required by treating with high glucose and insulin.

-

Treat cells with the test compound.

-

Incubate cells with 2-NBDG (e.g., 100 µM) for a specified time (e.g., 40 minutes) at 37°C.[1]

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Measure the fluorescence of the internalized 2-NBDG using a flow cytometer or fluorescence microscope.[11][12][13][14][15]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Treat cells with the test compound and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IRS1, p-Akt, PI3K, p-GSK-3β, PPARα, PGC1α) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[16][17]

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes.

-

Isolate total RNA from treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA.

-

Perform qPCR using primers specific for the genes of interest (e.g., Glut2, Gys2).

-

Normalize the expression levels to a housekeeping gene (e.g., β-actin).

Mitochondrial DNA (mtDNA) Quantification

mtDNA content can be quantified by qPCR.

-

Isolate total DNA from treated cells.

-

Perform qPCR using primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M).

-

The relative mtDNA copy number is calculated from the ratio of the mitochondrial gene to the nuclear gene.[18][19][20][21]

Intracellular ATP Measurement

Intracellular ATP levels can be measured using a luciferase-based assay.

-

Lyse the treated cells to release ATP.

-

Add a reagent containing luciferase and luciferin (B1168401).

-

The luciferase catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light.

-

Measure the luminescence, which is proportional to the ATP concentration.[22][23][24][25][26]

Visualization of Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by ginsenoside Rf in improving glucose metabolism in insulin-resistant hepatocytes.

Caption: Experimental workflow for the pharmacological profiling of ginsenoside Rf.

Caption: Ginsenoside Rf activates the IRS/PI3K/Akt signaling pathway.

Caption: Ginsenoside Rf enhances mitochondrial function via the PPARα/PGC1α pathway.

Conclusion and Future Directions

While the pharmacological profile of this compound remains to be elucidated, the available data on the structurally similar ginsenoside Rf provides a strong rationale for its investigation. The key findings on ginsenoside Rf, particularly its beneficial effects on glucose metabolism and mitochondrial function in the context of insulin resistance, suggest that this compound may possess similar activities.

Future research should focus on the direct pharmacological evaluation of this compound using the experimental protocols outlined in this guide. Comparative studies between this compound and ginsenoside Rf will be crucial to understand how the additional glucose moiety at the C-20 position influences its biological activity, potency, and pharmacokinetic profile. Such studies will be instrumental in determining the therapeutic potential of this compound for metabolic disorders.

References

- 1. Ginsenoside Rf improves glucose metabolism via the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways in insulin-resistant AML12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. biocompare.com [biocompare.com]

- 12. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. assaygenie.com [assaygenie.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 19. raybiotech.com [raybiotech.com]

- 20. MtDNA copy number [protocols.io]

- 21. medrxiv.org [medrxiv.org]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. mdpi.com [mdpi.com]

- 25. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Time-resolved Measurements of Intracellular ATP in the Yeast Saccharomyces cerevisiae using a New Type of Nanobiosensor - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Interactions of 20-Gluco-ginsenoside-Rf: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of Ginsenoside Rf. However, specific research on its glycosylated form, 20-Gluco-ginsenoside-Rf, is limited. This guide focuses on the well-documented cellular interactions of Ginsenoside Rf, which are anticipated to share mechanistic similarities with its 20-gluco counterpart.

Executive Summary

Ginsenoside Rf (G-Rf), a protopanaxatriol-type saponin (B1150181) from Panax ginseng, has demonstrated significant potential in modulating key cellular processes implicated in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the known cellular targets and mechanisms of action of Ginsenoside Rf. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by this compound. The primary molecular pathways affected by G-Rf include the IRS1/PI3K/Akt and AMPK/mTOR signaling cascades, which are central to glucose metabolism, cell survival, and mitochondrial function.

Quantitative Data on Cellular Effects of Ginsenoside Rf

The following tables summarize the quantitative effects of Ginsenoside Rf on various cellular parameters as reported in preclinical studies.

Table 1: Neuroprotective and Anti-inflammatory Effects of Ginsenoside Rf

| Cell Line/Model | Experimental Condition | Treatment | Quantitative Effect | Reference |

| N2A (mouse neuroblastoma) | Amyloid-β-induced apoptosis | Ginsenoside Rf | Significantly attenuated apoptosis, increased mitochondrial membrane potential, and decreased reactive oxygen species (ROS) and active caspase-3 expression.[1] | [1] |

| N2A-APP (N2A cells with Swedish mutant APP695) | Amyloid-β accumulation | Ginsenoside Rf | Accelerated Amyloid-β clearance and reduced its levels.[1] | [1] |

| Aβ42-induced mouse model of Alzheimer's Disease | In vivo treatment | 20 mg/kg/day Ginsenoside Rf (i.p.) | Dramatically improved spatial learning and memory.[1] | [1] |

| Rat model of incisional pain | Post-surgical inflammation | 1.5 mg/kg Ginsenoside Rf (i.p.) | Peak antinociceptive effect; significant decrease in serum IL-1β, IL-6, and TNF-α levels.[2][3] | [2][3] |

Table 2: Metabolic Regulation by Ginsenoside Rf

| Cell Line | Experimental Condition | Treatment | Quantitative Effect | Reference |

| Insulin-Resistant (IR) AML12 (mouse hepatocytes) | High glucose and insulin-induced insulin (B600854) resistance | Ginsenoside Rf (up to 10 µM) | No cytotoxicity observed.[4][5] | [4][5] |

| IR-AML12 | Insulin Resistance | Ginsenoside Rf (up to 2 µM) | Significantly and dose-dependently increased glucose consumption and reversed the downregulation of Glut2 expression.[4] | [4] |

| IR-AML12 | Insulin Resistance | Ginsenoside Rf | Dose-dependently restored IRS1 (Ser1101) phosphorylation and upregulated PI3K expression.[4] | [4] |

| IR-AML12 | Insulin Resistance | Ginsenoside Rf | Dose-dependently increased phosphorylation of Akt (Ser473) and GSK-3β (Ser9).[4] | [4] |

| IR-AML12 | Insulin Resistance | Ginsenoside Rf | Upregulated PPARα and PGC1α expression, increased mitochondrial DNA content and ATP production.[4][5] | [4][5] |

Key Signaling Pathways and Visualizations

Ginsenoside Rf exerts its effects by modulating complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

IRS/PI3K/Akt Signaling Pathway in Glucose Metabolism

Ginsenoside Rf has been shown to improve insulin sensitivity and glucose metabolism in insulin-resistant hepatocytes by activating the IRS1/PI3K/Akt pathway.[4][5] This leads to enhanced glucose uptake and glycogen (B147801) synthesis.

Caption: Ginsenoside Rf enhances insulin signaling.

AMPK/mTOR Pathway in Cellular Homeostasis

The AMPK/mTOR pathway is a crucial regulator of cellular energy homeostasis, and its modulation by ginsenosides (B1230088) can influence processes like autophagy and apoptosis. While direct modulation by G-Rf is still under investigation, related ginsenosides are known to act on this pathway.

Caption: Ginsenoside modulation of the AMPK/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular effects of Ginsenoside Rf.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of Ginsenoside Rf on cell viability.

-

Cell Seeding: Plate cells (e.g., AML12, N2A) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of Ginsenoside Rf (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, or 72 hours).[4][5] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to quantify changes in the expression and phosphorylation state of target proteins in response to Ginsenoside Rf treatment.

-

Cell Lysis: After treatment with Ginsenoside Rf, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-IRS1, IRS1, β-actin) overnight at 4°C.[6][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Glucose Uptake Assay (2-NBDG)

This protocol measures the uptake of glucose into cells, a key indicator of metabolic activity.

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with Ginsenoside Rf as described for the cell viability assay.

-

Glucose Starvation: Before the assay, incubate the cells in glucose-free medium for a defined period (e.g., 1-2 hours) to normalize glucose uptake rates.[8]

-

2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to a final concentration of 100-200 µg/mL and incubate for 30-60 minutes at 37°C.[9][10]

-

Cell Harvesting and Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer (typically in the FITC/FL1 channel) or a fluorescence microscope.[8][10]

-

Data Analysis: Quantify the mean fluorescence intensity to determine the rate of glucose uptake.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of Ginsenoside Rf on a specific cellular pathway.

Caption: A typical in vitro experimental workflow.

Conclusion

Ginsenoside Rf demonstrates significant therapeutic potential through its interactions with fundamental cellular signaling pathways. Its ability to modulate the IRS1/PI3K/Akt and potentially the AMPK/mTOR pathways underscores its relevance in the development of novel treatments for metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Further research is warranted to specifically elucidate the cellular targets and quantitative effects of this compound and to translate these preclinical findings into clinical applications. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers in this field.

References

- 1. Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and anti-inflammatory effects of ginsenoside Rf in a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ginsenoside Rf improves glucose metabolism via the IRS/PI3K/Akt and PPARα/PGC1α signaling pathways in insulin-resistant AML12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]